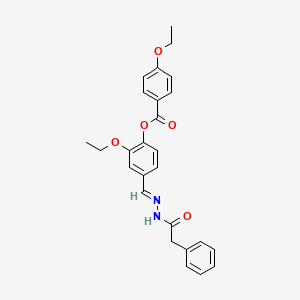
2-Ethoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: (CAS Number: 765276-51-5) is a chemical compound with the molecular formula C26H26N2O5 and a molecular weight of 446.508 g/mol
Preparation Methods
Industrial Production Methods: Information on industrial-scale production methods for this compound is scarce. It is primarily used in research and development rather than large-scale manufacturing.
Chemical Reactions Analysis
Reactivity: The compound may undergo various chemical reactions, including:
Hydrazone Formation: The hydrazone group (carbohydrazonoyl) suggests that it can react with hydrazine derivatives to form hydrazones.
Ester Hydrolysis: The ester group (ethoxybenzoate) can undergo hydrolysis under acidic or basic conditions.
Hydrazine derivatives: (e.g., hydrazine hydrate) for hydrazone formation.
Acids or bases: for ester hydrolysis.
Major Products: The major products formed during these reactions would include hydrazones and the corresponding hydrolyzed products.
Scientific Research Applications
Medicinal Chemistry: Researchers may explore its pharmacological properties, such as antimicrobial or anticancer activity.
Organic Synthesis: It can serve as a building block for designing new compounds.
Materials Science: Its unique structure may contribute to novel materials.
Mechanism of Action
The exact mechanism of action remains speculative due to limited data. researchers could investigate its interactions with biological targets, cellular pathways, and potential therapeutic effects.
Comparison with Similar Compounds
While detailed comparisons are challenging without more information, we can highlight its uniqueness compared to other related compounds. For instance:
2-Ethoxy-4-(2-((4-methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: (CAS Number: 881470-98-0) has a similar structure but contains a sulfonyl group instead of the phenylacetyl group.
2-Ethoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: (CAS Number: 357300-18-6) differs by having a methoxy group instead of an ethoxy group.
Properties
CAS No. |
765276-51-5 |
|---|---|
Molecular Formula |
C26H26N2O5 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C26H26N2O5/c1-3-31-22-13-11-21(12-14-22)26(30)33-23-15-10-20(16-24(23)32-4-2)18-27-28-25(29)17-19-8-6-5-7-9-19/h5-16,18H,3-4,17H2,1-2H3,(H,28,29)/b27-18+ |
InChI Key |
FIHROAMKYYQPKV-OVVQPSECSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005173.png)
![N-benzyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12005183.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005187.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005191.png)

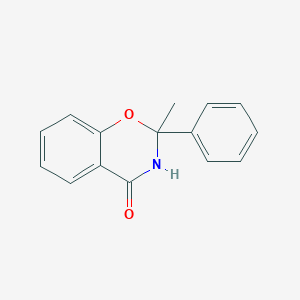


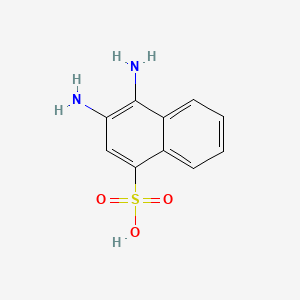
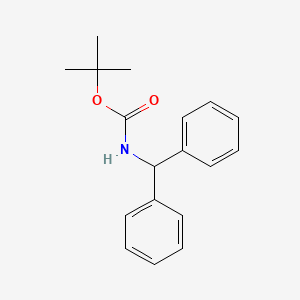
![3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12005226.png)
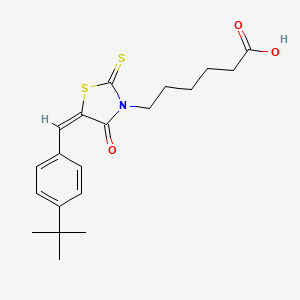
![(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005236.png)

